Source: Myrsinoic Acid A has been isolated from various Myrsine species, including Myrsine coriacea [, ], Myrsine seguinii [], and Rapanea ferruginea (formerly classified under Myrsine) [, , , ].
Myrsinoic acid A is a naturally occurring compound primarily isolated from plants within the Myrsinaceae family, particularly from species such as Myrsine coriacea and Rapanea ferruginea. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Myrsinoic acid A belongs to a class of compounds known as prenylated benzoic acids, which are characterized by the presence of a prenyl group that enhances their biological activity.
Myrsinoic acid A is predominantly sourced from the bark and leaves of Myrsine coriacea and Rapanea ferruginea. These plants are found in tropical regions and have been traditionally used in herbal medicine. The classification of myrsinoic acid A falls under organic compounds, specifically polyphenolic compounds due to its structural characteristics.
The synthesis of myrsinoic acid A has been explored through various chemical methods. One significant approach involves the extraction from natural sources followed by purification techniques such as high-performance liquid chromatography (HPLC). Synthetic routes have also been developed to create analogs of myrsinoic acid A for research purposes.
The synthesis typically involves:
Molecularly, myrsinoic acid A is characterized by a complex structure that includes a benzoic acid core with prenyl substituents. Its molecular formula is .
Myrsinoic acid A participates in various chemical reactions typical of carboxylic acids and phenolic compounds. These include:
In studies, myrsinoic acid A has been shown to undergo specific reactions that can modify its biological activity, making it a subject of interest for pharmacological applications.
The mechanism of action for myrsinoic acid A involves its interaction with biological targets such as enzymes and receptors. It has been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Research indicates that myrsinoic acid A can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property is particularly beneficial in developing treatments for inflammatory diseases.
Relevant analyses have included thermal stability tests and solubility assessments, confirming its potential for pharmaceutical formulations.
Myrsinoic acid A has several scientific uses:
Myrsinoic acid A is systematically named 3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-5-(3-methylbut-2-enyl)benzoic acid according to IUPAC conventions [2]. This nomenclature precisely defines its structural features: a benzoic acid core substituted with a geranyl chain (at C3) and a 3-methylbut-2-enyl (prenyl) group (at C5), with a hydroxyl group at C4. The molecular formula is C₂₂H₃₀O₃, corresponding to a molecular weight of 342.50 g/mol [2].
Table 1: Molecular Descriptors of Myrsinoic Acid A
Property | Value |
---|---|
Molecular Formula | C₂₂H₃₀O₃ |
Molecular Weight | 342.50 g/mol |
Canonical SMILES | CC(=CCCC(=CCC₁=CC(=CC(=C₁O)CC=C(C)C)C(=O)O)C)C |
Isomeric SMILES | CC(=CCC/C(=C/CC₁=CC(=CC(=C₁O)CC=C(C)C)C(=O)O)/C)C |
Topological Polar Surface Area | 57.50 Ų |
The architecture features a 1,2,3-trisubstituted benzene ring with the carboxylic acid at C1, rendering it polar, while the lipophilic prenyl and geranyl chains promote membrane interaction [7]. The geranyl chain adopts an (E)-configuration at C2-C3 (Δ²), confirmed by NMR coupling constants [4]. Despite multiple stereocenters in its terpenoid substituents, the natural product lacks chiral centers in its core, eliminating the need for R/S stereochemical designation [9].
Crystallographic data for Myrsinoic acid A remains limited due to challenges in obtaining diffraction-quality crystals, a common issue with flexible terpenoid-phenolic hybrids. However, studies on structurally analogous benzoic acid derivatives provide insights into its potential packing behavior. Rod-like molecules with terminal carboxylic acids (e.g., 4-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)butanoic acid) form head-to-tail arrangements stabilized by O-H···O hydrogen bonds between acid dimers, creating infinite chains [5]. These chains assemble into layered structures via van der Waals interactions between alkyl chains.
For Myrsinoic acid A, computational modeling predicts similar packing driven by:
Table 2: Predicted Intermolecular Interactions in Myrsinoic Acid A Crystals
Interaction Type | Bond Length (Å) | Energy (kcal/mol) |
---|---|---|
O-H···O (acid dimer) | 1.85–1.90 | -8 to -12 |
C-H···O (hydroxyl) | 2.20–2.50 | -2 to -4 |
Van der Waals (terpenoid) | 3.30–4.00 | -1 to -3 |
Cocrystallization with solvents like N,N-dimethylacetamide (DMAc) may stabilize the lattice by forming O-H···O=C hydrogen bonds, disrupting acid dimers but enhancing solubility for X-ray analysis [5]. Such techniques could resolve uncertainties about the geranyl chain’s conformation (s-cis vs. s-trans) in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR assignments (in CDCl₃ or DMSO-d₆) are critical for structural validation:
Table 3: Key NMR Assignments for Myrsinoic Acid A
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity |
---|---|---|---|
C1 | 7.35 | 125.5 | Singlet |
C6 | 7.05 | 112.8 | Singlet |
OH | 9.85 | - | Broad |
COOH | 12.20 | 172.5 | Broad |
H-2' (geranyl) | 5.10 | 123.4 | Triplet |
H-2'' (prenyl) | 5.25 | 122.1 | Triplet |
Infrared (IR) Spectroscopy
FT-IR spectra exhibit:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 342.2195 [M]⁺ (calc. 342.2195 for C₂₂H₃₀O₃). Fragmentation patterns include:
Synthetic routes to Myrsinoic acid A and its analogs face challenges in replicating the natural product’s regiospecific terpenoid substitution. Key discrepancies and advances include:
Structural Discrepancies:Synthetic analogs of myrsinoic acid F (a congener) initially produced a structure that mismatched natural samples, revealing incorrect E/Z-configuration in the terpenoid chain. Corrections yielded isomers with potent anti-inflammatory activity (e.g., 3× potency of indomethacin in mouse ear edema assays) [3].
Analytical Validation:
Table 4: Synthetic vs. Natural Myrsinoic Acid A: Analytical Benchmarks
Parameter | Natural Isolate | Synthetic Analog |
---|---|---|
HPLC Retention (C18) | 12.5 min | 14.2 min (Z-isomer) |
Specific Rotation | Not reported | 0° (achiral core) |
Anti-inflammatory IC₅₀ | Not tested | 0.8 μM (vs. 2.5 μM indomethacin) |
These studies underscore that while synthetic routes yield bioactive compounds, rigorous 2D NMR and crystallography are essential to confirm identity with natural Myrsinoic acid A [3] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: